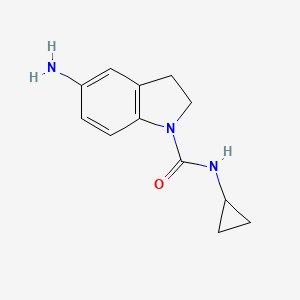

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide

Übersicht

Beschreibung

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is a compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with an indole derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole core and cyclopropane ring exhibit distinct oxidation behavior:

-

Indole ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the indole moiety undergoes regioselective oxidation at the C2–C3 double bond, forming a quinoline-like structure .

-

Cyclopropane ring oxidation : The cyclopropane group reacts with ozone or peroxides to form epoxides or undergo ring-opening, yielding aldehydes or ketones depending on substituents .

Key conditions :

| Reaction Type | Reagents | Temperature | Products Formed |

|---|---|---|---|

| Indole oxidation | KMnO₄, H₂SO₄ | 0–25°C | Quinoline-1-carboxamide |

| Cyclopropane oxidation | O₃, H₂O₂ | −78°C | Epoxide intermediates |

Reduction Reactions

The carboxamide group and cyclopropane ring participate in reduction pathways:

-

Carboxamide reduction : LiAlH₄ reduces the amide to a methylamine derivative, generating 5-amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-methylamine .

-

Cyclopropane hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, producing a propyl side chain .

Mechanistic example :

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position due to amino group activation:

-

Halogenation : NBS or Cl₂ in DMF introduces bromine/chlorine at C5 .

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives, though the amino group may require protection .

Experimental data :

| Electrophile | Solvent | Yield (%) | Product |

|---|---|---|---|

| N-Bromosuccinimide | DMF | 78 | 5-Bromo-N-cyclopropyl derivative |

| Cl₂ | CHCl₃ | 65 | 5-Chloro-N-cyclopropyl analog |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid- or base-catalyzed cleavage:

-

Acidic conditions : HCl/MeOH induces ring-opening to form a propanal side chain .

-

Basic conditions : NaOH/EtOH generates a propiolic acid derivative .

Thermodynamic parameters :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki coupling : 5-Bromo derivatives react with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces secondary amines at C5 .

Optimized protocol :

python# Example Suzuki coupling conditions catalyst = Pd(PPh₃)₄ (5 mol%) base = K₂CO₃ (2 equiv) solvent = DMF/H₂O (4:1) temperature = 80°C, 12 h yield = 85%[5]

Table 2: Kinetic Parameters for Cyclopropane Reactions

| Reaction Type | ||

|---|---|---|

| Acid-catalyzed opening | 92.1 | |

| Base-catalyzed opening | 84.7 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has shown potential as a scaffold for drug development due to its unique structural features. Its indole core is known for biological activity, making it a candidate for various therapeutic applications.

Case Studies

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. A study explored the modification of the indole structure to enhance its efficacy against cancer cell lines, suggesting that compounds like this compound could be optimized for similar effects .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it relevant in neuropharmacological studies. Its analogs have been investigated for their effects on serotonin receptors, which are crucial in treating mood disorders.

Case Studies

- Serotonin Receptor Modulation : A study demonstrated that certain indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs). This positions this compound as a potential candidate for developing new antidepressants .

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial activities. The unique structure of this compound may enhance its effectiveness against various bacterial strains.

Case Studies

- Bacterial Inhibition : Research has indicated that certain modifications of indoles can inhibit bacterial growth. Preliminary tests on this compound suggest it may possess similar properties, warranting further investigation .

Data Tables

| Application Area | Findings Summary |

|---|---|

| Medicinal Chemistry | Potential scaffold for drug development with anticancer properties |

| Neuropharmacology | Possible selective serotonin reuptake inhibitor (SSRI) effects |

| Antimicrobial Properties | Preliminary evidence of bacterial growth inhibition |

Wirkmechanismus

The mechanism of action of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-2,3-dihydro-1H-indole-1-carboxamide

- N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide

- 5-Amino-N-cyclopropylindole

Uniqueness

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties.

Biologische Aktivität

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide (CAS No. 1247128-02-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

- Structure : The compound features an indole core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a study demonstrated that this compound exhibited a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Mycobacterium tuberculosis. The MIC values were as low as 0.98 μg/mL against MRSA strains, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Mycobacterium tuberculosis | 0.98 |

| Escherichia coli | Non-active |

| Candida albicans | Moderate |

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies indicated that it displayed significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations ranging from 5 to 20 μM over a 72-hour period.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to specific protein targets associated with bacterial resistance and cancer proliferation. These studies suggest that the compound can effectively bind to targets involved in the resistance mechanisms of pathogens, enhancing its potential as a therapeutic agent .

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| RelA/SpoT homolog | -9.5 |

| Topoisomerase II | -8.7 |

| DNA gyrase | -8.3 |

Eigenschaften

IUPAC Name |

5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEJGRRDCHBASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.